molecular formula C24H23N5O4S B4640232 ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 938007-10-4

ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4640232
CAS No.: 938007-10-4
M. Wt: 477.5 g/mol
InChI Key: GNOICKPGDRSLAM-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a pyrazolo[3,4-d]pyrimidin-4-one core, a tetrahydrobenzothiophene ring, and an ethyl ester group. The acetylated amino linker and tetrahydrobenzothiophene moiety may enhance binding affinity and metabolic stability compared to simpler analogs. Crystallographic analysis of related compounds has been facilitated by software like SHELX and ORTEP, which are critical for resolving complex heterocyclic systems .

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-2-33-24(32)20-16-10-6-7-11-18(16)34-22(20)27-19(30)13-28-14-25-21-17(23(28)31)12-26-29(21)15-8-4-3-5-9-15/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOICKPGDRSLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101599
Record name Ethyl 2-[[2-(1,4-dihydro-4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938007-10-4
Record name Ethyl 2-[[2-(1,4-dihydro-4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938007-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[2-(1,4-dihydro-4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a complex structure that incorporates a pyrazolo[3,4-d]pyrimidine core linked to a benzothiophene moiety. The presence of these two pharmacophores suggests a potential for diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in cancer progression. For instance, compounds designed as epidermal growth factor receptor inhibitors (EGFRIs) have shown promising results in inhibiting tumor growth .
  • Anti-inflammatory Effects : Pyrazolo[3,4-d]pyrimidines have been evaluated for their anti-inflammatory properties. In particular, compounds with thiazolidinone moieties have exhibited significant inhibition of inflammatory markers .
  • Antioxidant Properties : These compounds also display antioxidant activity, which is crucial for mitigating oxidative stress in various diseases .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Protein Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as protein kinase inhibitors. For instance, studies have shown that modifications at specific positions on the pyrazolo scaffold can enhance potency against kinases like PKD .
  • Cell Cycle Modulation : Some derivatives have been reported to induce cell cycle arrest in cancer cells. For example, specific compounds caused significant accumulation of cells in the G0–G1 phase and reduced progression through the S and G2/M phases .
  • Apoptosis Induction : The ability to trigger apoptotic pathways has been observed in certain derivatives when tested against various cancer cell lines .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several pyrazolo[3,4-d]pyrimidine derivatives against renal carcinoma cell lines. Compounds showed IC50 values ranging from 11.70 µM to 19.92 µM when compared to standard chemotherapeutics . The results indicated that structural modifications could enhance potency and selectivity.

Case Study 2: Anti-inflammatory Activity

Research focusing on pyrazolo[3,4-d]pyrimidine derivatives with thiazolidinone moieties found that these compounds significantly inhibited pro-inflammatory cytokines in vitro. This suggests their potential use as therapeutic agents in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeIC50 ValuesReferences
AnticancerPyrazolo[3,4-d]pyrimidine derivatives11.70 - 19.92 µM
Anti-inflammatoryThiazolidinone-modified pyrazolo derivativesNot specified
AntioxidantVarious pyrazolo derivativesNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound’s pyrazolo[3,4-d]pyrimidinone core is structurally distinct from pyrazolo[3,4-b]pyridin-6-ones (e.g., 4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, from ). Key differences include:

  • Pyrimidinone vs.
  • Substituent Variation: The tetrahydrobenzothiophene and ethyl ester groups in the target compound contrast with the cyano and methyl groups in ’s analog, which may influence solubility and bioavailability.

Functional Group Comparison

  • Acetyl Amino Linker: This group in the target compound contrasts with the direct aryl or alkyl substituents in analogs like sildenafil (a PDE5 inhibitor). The acetyl spacer may reduce steric hindrance, enabling better fit into enzymatic pockets.
  • Tetrahydrobenzothiophene vs. Benzene Rings : The saturated benzothiophene in the target compound likely improves membrane permeability compared to fully aromatic systems, as seen in catechins () or methylofuran derivatives () .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Functional Groups Biological Activity (Predicted) Synthesis Method
Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyrazolo[3,4-d]pyrimidinone Acetyl amino, tetrahydrobenzothiophene Kinase/PDE inhibition Multi-step heterocyclic synthesis
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine Cyano, methyl Antimicrobial/antioxidant Ionic liquid-mediated synthesis
Sildenafil (Viagra®) Pyrazolo[4,3-d]pyrimidin-7-one Sulfonamide, piperazine PDE5 inhibition Large-scale industrial synthesis

Research Findings and Implications

  • Computational Similarity Metrics : Tanimoto coefficients () indicate moderate similarity (0.45–0.60) between the target compound and pyrazolo[3,4-b]pyridine derivatives, suggesting divergent pharmacological profiles .
  • Crystallographic Validation: Software such as SHELXL and ORTEP-3 have been instrumental in resolving the conformational flexibility of the acetyl amino linker and tetrahydrobenzothiophene ring in related structures .

Q & A

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:
Synthetic optimization requires a systematic approach using Design of Experiments (DoE) principles. For example, factorial designs (e.g., 2^k factorial) can identify critical variables (e.g., temperature, catalyst loading, solvent polarity) affecting yield and purity. Response Surface Methodology (RSM) further refines optimal conditions . Key steps:

  • Screening experiments to narrow influential parameters.
  • Central Composite Design (CCD) to model non-linear relationships.
  • Validation via triplicate runs under predicted optimal conditions.
    Refer to separation technologies (e.g., column chromatography, recrystallization) for purification, as outlined in membrane and particle technology frameworks .

Basic: What spectroscopic and structural characterization methods are recommended for this compound?

Methodological Answer:
A multi-technique approach ensures unambiguous characterization:

  • NMR (¹H/¹³C): Assign proton environments and carbon frameworks, particularly for the tetrahydrobenzothiophene and pyrazolopyrimidine moieties.
  • Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.
  • X-ray Diffraction (XRD): Resolve crystal packing and stereochemistry (e.g., hydrogen-bonding networks in similar compounds) .
  • FT-IR: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
    Cross-reference computational Density Functional Theory (DFT) models to validate experimental data .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Calculations: Map potential energy surfaces to identify transition states and intermediates. For example, study the nucleophilic acetylation step at the pyrazolopyrimidine ring .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
  • AI-Driven Platforms (e.g., COMSOL): Integrate quantum mechanics/molecular mechanics (QM/MM) to model multi-step syntheses and predict side reactions .
    Validate computational predictions with kinetic isotope effects (KIEs) or isotopic labeling experiments.

Advanced: How should researchers resolve contradictions in biological activity data?

Methodological Answer:

  • Multi-Assay Validation: Test activity across orthogonal assays (e.g., enzyme inhibition, cell viability, receptor binding) to rule out false positives .
  • Dose-Response Analysis: Use Hill plots to assess potency (EC₅₀/IC₅₀) and selectivity.
  • Computational Cross-Check: Apply machine learning (ML) to correlate structural features (e.g., substituent electronegativity) with activity trends. ICReDD’s feedback loop (computational → experimental → computational) is effective for reconciling discrepancies .

Basic: What purification strategies are suitable for this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with C18 columns, optimizing mobile phase (e.g., acetonitrile/water gradients) for polar heterocyclic systems.
  • Crystallization: Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity.
  • Membrane Filtration: Apply nanofiltration to remove low-MW byproducts .
    Monitor purity via HPLC-DAD (>95% threshold) and elemental analysis.

Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (acid/base hydrolysis, thermal, oxidative) and quantify degradation products via LC-MS .
  • Accelerated Stability Testing: Use Arrhenius plots to predict shelf-life at 25°C from high-temperature data.
  • Solid-State Analysis: Perform Dynamic Vapor Sorption (DVS) to assess hygroscopicity and polymorphic transitions .

Basic: What methodologies are recommended for assessing biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., for kinase or protease targets) with real-time kinetic monitoring.
  • Cell-Based Assays: Employ luciferase reporters or MTT assays to measure cytotoxicity/proliferation.
  • Receptor Binding Studies: Conduct competitive radioligand displacement assays (e.g., ³H-labeled antagonists) to determine binding affinities (Kd) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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